molecular formula C8H13NaO4 B1260261 Monosodium suberate CAS No. 27796-70-9

Monosodium suberate

Cat. No.: B1260261
CAS No.: 27796-70-9
M. Wt: 196.18 g/mol
InChI Key: SLVJLFOSPGAWHC-UHFFFAOYSA-M
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Description

Monosodium suberate is the sodium salt of suberic acid (octanedioic acid), a saturated dicarboxylic acid with the formula HOOC-(CH₂)₆-COOH. The monosodium form retains one carboxylic acid proton, resulting in the formula C₈H₁₃NaO₄ (molecular weight: ~196.18 g/mol).

Suberic acid derivatives are notable for their role in cross-linking reagents (e.g., DSS, BS3) and biodegradable polymers. This compound, as a simpler salt, may serve in industrial processes, buffering agents, or as an intermediate in organic synthesis.

Properties

CAS No.

27796-70-9

Molecular Formula

C8H13NaO4

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;8-hydroxy-8-oxooctanoate

InChI

InChI=1S/C8H14O4.Na/c9-7(10)5-3-1-2-4-6-8(11)12;/h1-6H2,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

SLVJLFOSPGAWHC-UHFFFAOYSA-M

SMILES

C(CCCC(=O)[O-])CCC(=O)O.[Na+]

Canonical SMILES

C(CCCC(=O)[O-])CCC(=O)O.[Na+]

Synonyms

suberic acid
suberic acid, cadmium (1:1) salt
suberic acid, dipotassium salt
suberic acid, disodium salt
suberic acid, manganese (+2) (1:1) salt
suberic acid, monosodium salt

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Sodium Salts of Dicarboxylic Acids

Monosodium suberate belongs to a homologous series of sodium dicarboxylates. Key comparisons include:

Table 1: Sodium Salts of Dicarboxylic Acids
Compound Molecular Formula Molecular Weight (g/mol) Chain Length Solubility (Water) Applications
This compound C₈H₁₃NaO₄ 196.18 8 carbons High Industrial buffers, synthesis
Sodium adipate C₆H₈Na₂O₄ 190.11 6 carbons High Food additive, pH control
Sodium succinate C₄H₄Na₂O₄ 162.06 4 carbons High Food preservative, biochemical buffers
Sodium sulfosuccinate C₈H₁₄Na₂O₇S 316.24 8 carbons* High Surfactant, laxative

Key Observations :

  • Chain Length : Longer chains (e.g., suberate vs. succinate) increase hydrophobicity, affecting applications in emulsification or polymer synthesis .
  • Functionality: Sodium sulfosuccinate includes a sulfonate group, enhancing surfactant properties compared to this compound .

Functional Analogs: Suberate-Based Cross-Linkers

This compound shares structural motifs with NHS-ester cross-linkers like DSS and BS3, which are critical in protein interaction studies:

Table 2: Suberate-Based Cross-Linking Agents
Compound Molecular Formula Molecular Weight (g/mol) Reactive Groups Applications Limitations
Disuccinimidyl suberate (DSS) C₁₆H₂₀N₂O₈ 368.34 NHS esters Protein cross-linking Poor water solubility
Bis(sulfosuccinimidyl) suberate (BS3) C₁₆H₂₀N₂O₁₄S₂ 576.49 Sulfo-NHS esters Aqueous cross-linking High cost, N² search complexity
This compound C₈H₁₃NaO₄ 196.18 Carboxylate Potential buffer or polymer precursor Limited direct applications

Key Observations :

  • Reactivity: DSS and BS3 utilize NHS esters for amine-reactive cross-linking, whereas this compound lacks reactive handles, limiting its utility in bioconjugation .
  • Solubility : BS3’s sulfonate groups improve water solubility over DSS, highlighting how functionalization impacts application scope .

Metabolic Analogs: Adipate and Suberate in Biochemistry

Suberate (C8) and adipate (C6) are intermediates in fatty acid oxidation. Their sodium salts may influence metabolic pathways:

  • Ethylmalonate, Adipate, and Suberate : Elevated urinary levels of these metabolites indicate disruptions in fatty acid metabolism or riboflavin (vitamin B2) deficiency .
  • Enzymatic Hydrolysis : Poly(butylene suberate) exhibits slower enzymatic degradation compared to poly(butylene adipate), suggesting chain length affects biodegradability .

Q & A

Q. How should researchers structure reports on this compound to meet IMRAD standards?

  • Methodological Answer :
  • Introduction : Link suberate’s chemistry to applications (e.g., biodegradable chelators).
  • Methods : Detail synthesis protocols (e.g., NaOH molarity) and statistical tools (ANOVA for batch variability).
  • Results : Include tables comparing yield (%) vs. reaction time.
  • Discussion : Contrast findings with disodium suberate studies to highlight sodium’s role in solubility .

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